molecular formula C12H12N4O B4682246 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

Katalognummer B4682246
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: HBDILVUMAQZKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol, also known as BIMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BIMP is a heterocyclic compound that consists of two fused rings, a benzimidazole ring and a pyrazolone ring, which makes it a potential candidate for various biological applications.

Wissenschaftliche Forschungsanwendungen

Anti-Prostate Cancer Drug Development

A significant application of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol derivatives is in the development of anti-prostate cancer drugs. Nakao et al. (2014) synthesized and evaluated a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3). Among these, a modified version of this compound demonstrated potent inhibitory effects both in vitro and in vivo. Continual administration of this compound significantly suppressed the growth of human hormone-independent prostate cancer cells without adverse effects (Nakao et al., 2014).

Anti-Diabetic Potential

In another study, derivatives of pyrazoline and benzimidazoles, including this compound, were evaluated for their anti-diabetic properties. Ibraheem et al. (2020) synthesized a new series of benzimidazole-pyrazoline hybrid molecules and assessed their α-glucosidase inhibition activity, which is crucial in diabetes management. One of the synthesized compounds exhibited effective inhibition, comparable to the reference drug acarbose, demonstrating the potential of these compounds in diabetes treatment (Ibraheem et al., 2020).

Antipsychotic Agent Research

The compound and its derivatives have also been explored in the context of antipsychotic medications. Wise et al. (1987) synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to this compound, as potential antipsychotic agents. These compounds, particularly 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, showed promising antipsychotic-like profiles in animal models without interacting with dopamine receptors, a common target of traditional antipsychotics (Wise et al., 1987).

Synthesis of Benzoyl Benzimidazole Derivatives

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,5-dimethyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-7-8(2)15-16(11(7)17)12-13-9-5-3-4-6-10(9)14-12/h3-6,15H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDILVUMAQZKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
Reactant of Route 2
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
Reactant of Route 3
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
Reactant of Route 4
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
Reactant of Route 6
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.